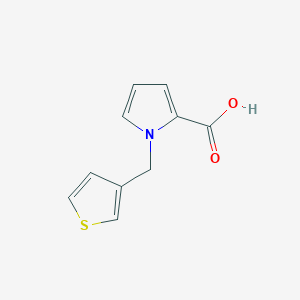
1-(thiophen-3-ylmethyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiophene and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-ylmethyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . Another method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoester, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its efficiency and relatively mild reaction conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
化学反応の分析
Types of Reactions
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 1-(thiophen-3-ylmethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to its observed biological effects, such as antimicrobial and anti-inflammatory activities .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Pyrrole derivatives: Such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid.
Uniqueness
1-[(Thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid is unique due to the combination of both thiophene and pyrrole rings in its structure. This duality allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
特性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
1-(thiophen-3-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)9-2-1-4-11(9)6-8-3-5-14-7-8/h1-5,7H,6H2,(H,12,13) |
InChIキー |
YZSRQWGGJPTYKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















